

Application Note: TD-004 for High-Throughput Screening of ALK Protein Degraders

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Introduction

TD-004 is a novel heterobifunctional molecule designed for the targeted degradation of the anaplastic lymphoma kinase (ALK) fusion protein.[1][2] As a Proteolysis Targeting Chimera (PROTAC), **TD-004** facilitates the selective removal of ALK fusion proteins from cells by engaging the ubiquitin-proteasome system.[3][4] This application note provides a detailed overview of **TD-004**, its mechanism of action, and protocols for its use in high-throughput screening (HTS) to identify and characterize potential ALK protein degraders.

TD-004, also known as HC58-111, is comprised of a ligand that binds to the ALK protein, ceritinib, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] By bringing the ALK protein and the E3 ligase into close proximity, **TD-004** induces the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3][4] This targeted protein degradation offers a promising therapeutic strategy for cancers driven by ALK fusions, such as certain types of non-small cell lung cancer and anaplastic large cell lymphoma.[3][6]

Mechanism of Action

The mechanism of **TD-004** involves the hijacking of the cell's natural protein disposal system to eliminate the ALK fusion protein.[4] The process can be summarized in the following steps:

Methodological & Application

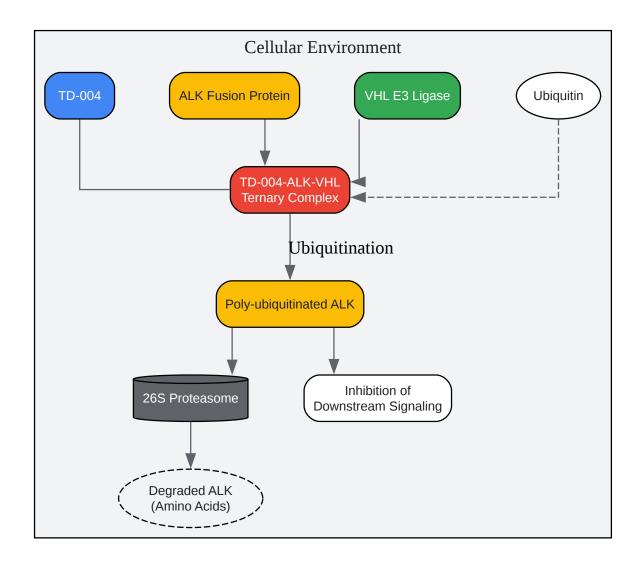




- Ternary Complex Formation: **TD-004**, with its two distinct ligands, simultaneously binds to the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[7]
- Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the ALK protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the ALK protein.[4]
- Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and targeted for degradation by the 26S proteasome.[3]
- Recycling of TD-004: After the degradation of the ALK protein, TD-004 is released and can bind to another ALK protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[3]

Below is a diagram illustrating the signaling pathway of **TD-004**.





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Caption: Signaling Pathway of **TD-004** Mediated ALK Degradation.

Quantitative Data

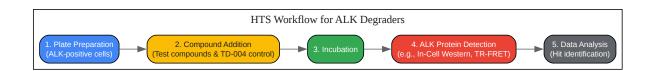
The following table summarizes the in vitro activity of **TD-004** in ALK-positive cancer cell lines.



Cell Line	Cancer Type	Metric	Value	Reference
SU-DHL-1	Anaplastic Large Cell Lymphoma	IC50 (proliferation)	58 nM	[5][6]
H3122	Non-Small Cell Lung Cancer	IC50 (proliferation)	180 nM	[5][6]
SU-DHL-1	Anaplastic Large Cell Lymphoma	ALK Degradation (at 1 μM)	>90%	[4][8]
A549	ALK-low Lung Cancer	IC50 (proliferation)	>1000 nM	[6]

High-Throughput Screening Workflow

A typical HTS workflow to identify or characterize ALK protein degraders using a compound library would involve the following steps:



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Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

The following are generalized protocols for high-throughput screening to assess the ALK degradation activity of test compounds, with **TD-004** serving as a positive control.

Protocol 1: In-Cell Western Assay for ALK Protein Levels

Assay Principle:



This assay quantifies the intracellular levels of ALK protein in a high-throughput format. Cells are seeded in microplates, treated with test compounds, and then fixed and permeabilized. A primary antibody specific to ALK and a fluorescently labeled secondary antibody are used to detect the target protein. The fluorescence intensity, which is proportional to the amount of ALK protein, is measured using a plate reader.

Materials and Reagents:

- ALK-positive cell line (e.g., SU-DHL-1, H3122)
- Cell culture medium and supplements
- 384-well clear-bottom black plates
- Test compounds and TD-004 (positive control)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against ALK
- Infrared dye-labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- High-throughput imaging system or plate reader

Procedure:

- Cell Seeding: Seed ALK-positive cells into 384-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Add test compounds and TD-004 (as a positive control) at various concentrations to the cell plates. Include a vehicle control (e.g., DMSO).



- Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for protein degradation.
- · Fixation and Permeabilization:
 - Gently remove the culture medium.
 - Add fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the plates with PBS.
 - Add permeabilization buffer and incubate for 15 minutes at room temperature.
 - Wash the plates with PBS.
- Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
- Antibody Incubation:
 - Add the primary anti-ALK antibody diluted in blocking buffer and incubate overnight at 4°C.
 - Wash the plates with PBS.
 - Add the fluorescently labeled secondary antibody and a nuclear stain (for normalization)
 diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
 - Wash the plates with PBS.
- Signal Detection: Acquire images and quantify the fluorescence intensity using a highcontent imager or a plate reader.

Data Analysis:

- Normalize the ALK protein signal to the nuclear stain signal to account for cell number variations.
- Calculate the percentage of ALK degradation for each test compound concentration relative to the vehicle control.



 Determine the DC50 (concentration at which 50% degradation is achieved) for active compounds by fitting the data to a dose-response curve.

Protocol 2: TR-FRET Immunoassay for ALK Protein

Assay Principle:

This homogeneous assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ALK protein levels in cell lysates. Two antibodies targeting different epitopes on the ALK protein are used. One is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the ALK protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The intensity of the TR-FRET signal is directly proportional to the amount of ALK protein.

Materials and Reagents:

- ALK-positive cell line (e.g., SU-DHL-1, H3122)
- Cell culture medium and supplements
- 384-well low-volume white plates
- Test compounds and TD-004
- Lysis buffer
- TR-FRET ALK antibody pair (donor and acceptor labeled)
- · TR-FRET compatible plate reader

Procedure:

- Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
- Cell Lysis:
 - Remove the culture medium.



- Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature.
- Antibody Addition: Add the pre-mixed TR-FRET antibody pair to each well of the lysate.
- Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.
- Signal Detection: Measure the TR-FRET signal using a compatible plate reader (emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

- Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
- Determine the percentage of ALK degradation for each compound concentration relative to the vehicle control.
- Calculate the DC50 values for active compounds.

Conclusion

TD-004 is a potent and selective degrader of the ALK fusion protein, making it a valuable tool for research in oncology and drug discovery. The protocols outlined in this application note provide a framework for utilizing **TD-004** as a reference compound in high-throughput screening campaigns aimed at discovering and characterizing novel ALK protein degraders. These assays can be adapted and optimized to suit specific experimental needs and screening platforms.

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